molecular formula C13H12O4S B14673676 Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate CAS No. 41892-85-7

Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate

Cat. No.: B14673676
CAS No.: 41892-85-7
M. Wt: 264.30 g/mol
InChI Key: CFTGUODBPPXEFJ-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate is a chemical compound with the molecular formula C13H12O4S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a methyl-substituted benzothiophene derivative with dimethyl oxalate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and material science .

Properties

CAS No.

41892-85-7

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate

InChI

InChI=1S/C13H12O4S/c1-7-4-5-9-8(6-7)10(12(14)16-2)11(18-9)13(15)17-3/h4-6H,1-3H3

InChI Key

CFTGUODBPPXEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2C(=O)OC)C(=O)OC

Origin of Product

United States

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